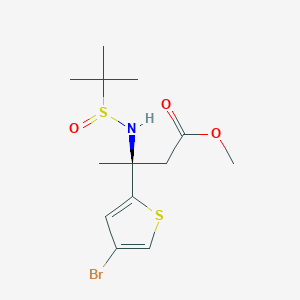
(S)-Methyl3-(4-bromothiophen-2-yl)-3-((R)-1,1-dimethylethylsulfinamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate is a complex organic compound characterized by its unique structural features. This compound contains a bromothiophene moiety, a sulfinamide group, and a butanoate ester, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Bromothiophene Moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Sulfinamide Group: The sulfinamide group can be introduced via a reaction between a suitable amine and a sulfinyl chloride.
Esterification: The final step involves esterification to form the butanoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Methyl 3-(4-chlorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
- (S)-Methyl 3-(4-fluorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
Uniqueness
The uniqueness of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate lies in its specific bromothiophene moiety, which imparts distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H20BrNO3S2 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
methyl (3S)-3-(4-bromothiophen-2-yl)-3-(tert-butylsulfinylamino)butanoate |
InChI |
InChI=1S/C13H20BrNO3S2/c1-12(2,3)20(17)15-13(4,7-11(16)18-5)10-6-9(14)8-19-10/h6,8,15H,7H2,1-5H3/t13-,20?/m0/s1 |
InChI-Schlüssel |
OZXWDHJWUUVVFL-SZQRVLIRSA-N |
Isomerische SMILES |
C[C@](CC(=O)OC)(C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)S(=O)NC(C)(CC(=O)OC)C1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


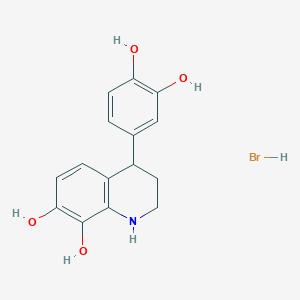
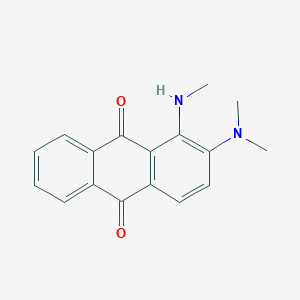
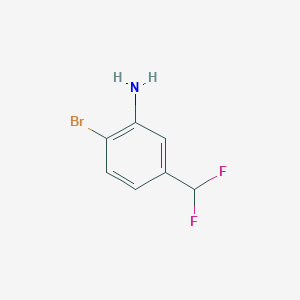
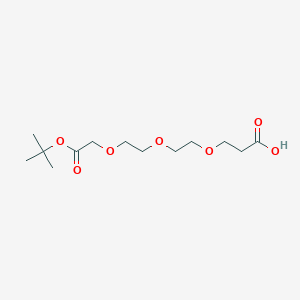
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
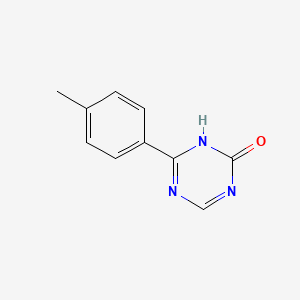
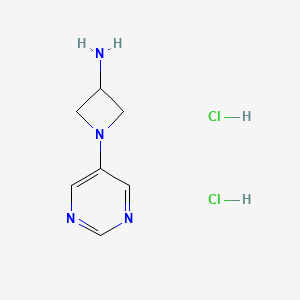
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)


![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
